molecular formula C16H17ClN2O3 B1388910 N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide CAS No. 1020054-99-2

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide

Cat. No. B1388910
M. Wt: 320.77 g/mol
InChI Key: YEGCSUZEQYFZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide, commonly known as NAMCP, is a synthetic amide compound derived from the reaction of 5-amino-2-methoxyphenol and 4-chlorophenoxypropionic acid. It is a white, crystalline solid with a molecular weight of 253.7 g/mol and a melting point of 99-101 °C. NAMCP is a widely used compound in scientific research, as it has a variety of applications in the fields of biochemistry and physiology.

Mechanism Of Action

NAMCP has been shown to act as an agonist of G-protein coupled receptors (GPCRs). It binds to the receptor and activates the G-protein, which in turn activates the associated signaling pathways. These pathways lead to the activation of various effector proteins, which regulate a variety of cellular processes.

Biochemical And Physiological Effects

NAMCP has been studied for its effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory and anti-oxidant effects, and it has been shown to inhibit the release of pro-inflammatory cytokines. It has also been shown to have anti-apoptotic effects, and it has been shown to modulate the expression of various genes involved in cell cycle regulation. In addition, it has been shown to modulate the expression of various proteins involved in signal transduction and drug transport.

Advantages And Limitations For Lab Experiments

NAMCP has several advantages for laboratory experiments. It is a relatively stable compound, and it can be synthesized in high yields. In addition, it is water-soluble and can be easily incorporated into aqueous solutions. However, it is a relatively expensive compound, and its solubility in some solvents is limited.

Future Directions

There are several potential future directions for research involving NAMCP. It could be used to study the effects of GPCR agonists on cell growth, apoptosis, and cell cycle regulation. In addition, it could be used to study the effects of signal transduction pathways on gene expression and protein synthesis. Furthermore, it could be used to study the effects of drug transport on cellular processes. Finally, it could be used to study the effects of anti-inflammatory and anti-oxidant compounds on various biochemical and physiological processes.

Scientific Research Applications

NAMCP is widely used in scientific research due to its wide range of applications. It has been used in studies of cell culture, biochemistry, physiology, and pharmacology. It has been used in studies of cell growth, apoptosis, and cell cycle regulation. It has also been used in studies of enzyme activity, signal transduction, and drug transport. In addition, it has been used in studies of gene expression, protein synthesis, and cell differentiation.

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-10(22-13-6-3-11(17)4-7-13)16(20)19-14-9-12(18)5-8-15(14)21-2/h3-10H,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGCSUZEQYFZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)N)OC)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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